1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Overview
Description
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a chlorophenoxy group and an ethanone moiety.
Preparation Methods
The synthesis of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-chlorophenol with a suitable thiazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including alkylation and oxidation, to yield the final compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The ethanone moiety can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include polar solvents, catalysts like palladium on carbon (Pd/C), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized thiazole derivatives and various substituted phenoxy compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and disruption of cellular membranes .
Comparison with Similar Compounds
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one can be compared to other similar compounds, such as:
2-(2-Chlorophenoxy)acetic acid: Known for its herbicidal properties, this compound shares the chlorophenoxy group but differs in its overall structure and applications.
4-(2-Chlorophenoxy)butyric acid: Another herbicide with a similar phenoxy group but a different carbon chain length.
2-(2-Chlorophenoxy)ethylamine: Used in organic synthesis, this compound has a similar phenoxy group but an amine functional group instead of a thiazole ring.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)10-7-17-12(14-10)6-16-11-5-3-2-4-9(11)13/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBWCNCTWHIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)COC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372548 | |
Record name | 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263564-17-6 | |
Record name | 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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